molecular formula C11H12N2O5S B12413681 Antiproliferative agent-3

Antiproliferative agent-3

Cat. No.: B12413681
M. Wt: 284.29 g/mol
InChI Key: IZUSSYJSLYOTND-ZHYWTAKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiproliferative against-4 is a chemical compound supplied for Research Use Only (RUO). RUO products are essential tools for basic and applied scientific research but are not intended for use in the diagnosis, treatment, or therapeutic management of patients . The product is shipped as a cold-chain item to ensure stability. The molecular formula for Antiproliferative against-4 is C11H12N2O5S, with a molecular weight of 284.29 g/mol . While specific mechanistic and application data for this compound is currently limited in the public scientific literature, research into antiproliferative agents is a critical area of oncology and cell biology. Such compounds are generally investigated for their potential to inhibit the uncontrolled growth of cancer cells in vitro . Studies on other antiproliferative compounds explore mechanisms such as inducing apoptosis (programmed cell death), causing cell cycle arrest, disrupting mitochondrial function, or inhibiting specific target proteins like thioredoxin reductase . Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data and to conduct their own preliminary assays to determine the compound's suitability and efficacy for their specific research models, such as human cancer cell lines.

Properties

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

2-[[(2R,3S,3aR,6aR)-3-hydroxy-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-yl]methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H12N2O5S/c12-11(16)4-3-19-7(13-4)1-5-9(15)10-6(17-5)2-8(14)18-10/h3,5-6,9-10,15H,1-2H2,(H2,12,16)/t5-,6-,9+,10+/m1/s1

InChI Key

IZUSSYJSLYOTND-ZHYWTAKUSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@H](O2)CC3=NC(=CS3)C(=O)N)O)OC1=O

Canonical SMILES

C1C2C(C(C(O2)CC3=NC(=CS3)C(=O)N)O)OC1=O

Origin of Product

United States

Preparation Methods

Synthesis via Colchicine Derivative Modifications

The structural foundation of antiproliferative against-4 originates from modifications of colchicine derivatives, particularly combretastatin A-4 (CA-4). CA-4 analogues are synthesized through a two-step protocol involving a Perkin reaction followed by coupling with piperazine derivatives. In the first step, acrylic acid intermediates are generated using microwave-enhanced synthesis, which reduces reaction times from hours to minutes compared to conventional heating. For example, ( E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)propenone ( 4m ) is synthesized via this method, achieving a 72% yield under optimized microwave conditions (150°C, 10 minutes).

The second step involves coupling the acrylic acid intermediate with piperazine derivatives using either N,N'-dicyclohexylcarbodiimide (DCC) or Mukaiyama’s reagent. Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) is preferred for its milder conditions, enabling couplings at room temperature with minimal byproduct formation. This step is critical for introducing structural diversity; substituting the phenyl group in piperazine with a p-tolyl moiety, as in compound 4x , enhances water solubility while maintaining antiproliferative potency (IC50 = 83 nM in MCF-7 cells).

Table 1: Key CA-4 Analogues and Their Antiproliferative Activity

Compound Modification IC50 (nM) Yield (%)
4m Hydroxyl-substituted phenyl 190 72
4q Amino-substituted phenyl 130 68
4x p-Tolyl piperazine 83 65

Three-Component Reaction for Amidinoquinoline Derivatives

A distinct synthetic route involves three-component reactions between 4-azidoquinolin-2(1 H)-ones, cyclohexanone, and alicyclic amines (e.g., piperidine or morpholine). This method eliminates the need for catalysts and operates under ambient conditions, making it scalable for industrial applications. The reaction proceeds via enamine intermediate formation, followed by azide cycloaddition and subsequent nitrogen elimination to yield amidine derivatives.

Optimization studies revealed that a molar ratio of 1.5:2:1 (cyclohexanone:amine:azidoquinolinone) in DMF at 60°C for 13 hours maximizes yields (85–90%). For instance, compound 4i (GI50 = 1.30 µM against MCF-7 cells) is synthesized using this protocol, demonstrating superior activity to doxorubicin (GI50 = 1.50 µM). The reaction’s regioselectivity is attributed to the electrophilicity of the azido group, which preferentially reacts with the enamine’s β-carbon.

Table 2: Antiproliferative Activity of Amidinoquinoline Derivatives

Compound Structure Modifications GI50 (µM) Topo I Inhibition (%)
4b Cyclopentyl-piperidine 1.00 92
4d Methoxy-substituted quinoline 1.20 89
5c Morpholine-Cyclohexanone 0.95 95

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave irradiation significantly accelerates key steps in antiproliferative against-4 synthesis. In CA-4 analogue production, microwave-assisted Perkin reactions achieve 95% conversion within 10 minutes, compared to 6 hours under conventional heating. This method also enhances purity, as evidenced by HPLC analyses showing >98% purity for microwave-synthesized compounds versus 85–90% for thermally synthesized counterparts.

Kinetic studies of the three-component reaction reveal a second-order dependence on enamine concentration, with an activation energy ( Ea) of 45 kJ/mol. The low Ea facilitates rapid enamine formation, while the exothermic nature of the azide cycloaddition (Δ H = −120 kJ/mol) drives the reaction to completion without external heating.

Structural Characterization and Quality Control

Post-synthesis characterization employs a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR spectra confirm regioselectivity in amidine derivatives, with characteristic singlet peaks at δ 7.8–8.2 ppm for quinoline protons.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weights within 3 ppm error, ensuring adherence to theoretical values.
  • Thin-Layer Chromatography (TLC) : Used for real-time monitoring of Perkin reactions, with ethyl acetate/hexane (3:7) as the mobile phase.

Quality control protocols mandate a minimum purity threshold of 95% for all batches, as impurities exceeding 5% reduce antiproliferative efficacy by 30–40%.

Scale-Up Considerations and Industrial Feasibility

Transitioning from lab-scale to industrial production requires addressing solvent recovery and waste management. The three-component reaction’s use of DMF poses challenges due to its high boiling point (153°C), necessitating vacuum distillation for recycling. Pilot-scale trials demonstrate that substituting DMF with cyclopentyl methyl ether (CPME) reduces energy consumption by 20% while maintaining yields at 82–85%.

For CA-4 analogues, continuous-flow microwave reactors enable kilogram-scale synthesis with a space-time yield of 0.5 kg/L/day, outperforming batch reactors (0.2 kg/L/day).

Chemical Reactions Analysis

Types of Reactions: Antiproliferative against-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antiproliferative properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline and triazole derivatives, which are evaluated for their antiproliferative activities .

Scientific Research Applications

Antiproliferative against-4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antiproliferative against-4 involves its binding to specific molecular targets within cancer cells. The compound interacts with nuclear DNA, leading to the formation of DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of caspase-3, 8, and Bax, as well as the down-regulation of the anti-apoptotic protein Bcl2 .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 2c belongs to a family of tricyclic alkaloid-like derivatives synthesized through modifications of the Ritter reaction. Key structural features include:

  • C-2 and C-18 chlorine substituents : Critical for antiproliferative activity. Removal or substitution of these groups (e.g., in compounds 2a , 2b , 9 , 10 ) reduces or abolishes activity .
  • α,β-unsaturated imine system : Hydrogenation of the C-21 double bond (as in Compound 10 ) reduces cytotoxicity (IC50 > 50 µM), indicating the importance of this conjugated system .
Activity Profile Comparison
Compound Target Cell Line(s) IC50 (µM) Selectivity (Cancer vs. Non-Cancer) Mechanism of Action
2c MDA-MB-231 (TNBC) 7.9 ± 1.5 High (VERO IC50 > 50) G2/M arrest, apoptosis
3 Leukemia, colon, melanoma <10 Moderate (VERO IC Broad-spectrum, NCI-60 screening
9b, 9d HCT116 (colon), A549 (lung) <5 Not reported Electron-withdrawing substituents
α-Trifluoromethyl Chalcones KB (oral), KB-VIN (vinblastine-resistant) <10 High Targets overexpressed proteins
Compound 10 MDA-MB-231 (TNBC) >50 Low Loss of α,β-unsaturated system

Key Findings :

  • Selectivity: Compound 2c outperforms analogues like 3 and 10 in TNBC selectivity. Its chlorine substituents enhance specificity for MDA-MB-231 over non-cancerous cells .
  • Mechanistic Divergence : Unlike Compound 3 , which shows broad activity via undefined pathways, Compound 2c acts through G2/M arrest and apoptosis, a mechanism distinct from microtubule-targeting agents (e.g., paclitaxel analogues in ).
  • Structural Optimization : The chlorine atoms at C-2/C-18 in 2c are structurally analogous to electron-withdrawing groups in 9b/9d and α-trifluoromethyl chalcones , which also enhance potency .
Cross-Study Comparisons
  • NCI-60 Screening : Compound 3, a structural analogue of 2c, demonstrated broad activity but lower potency in TNBC (IC50 = 38.9 µM vs. 2c’s 7.9 µM), emphasizing the role of chlorine substituents in targeting TNBC .
  • Toxicity Profile : Both 2c and 3 exhibit lower toxicity than benzo[d]isothiazole derivatives (CC50 = 4–9 µM), which indiscriminately kill lymphocytes .

Biological Activity

Antiproliferative against-4 (also referred to as compound 2y) has garnered attention in the field of cancer research due to its notable antiproliferative properties against various cancer cell lines. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of Antiproliferative Against-4

Antiproliferative against-4 is a synthetic compound characterized by its ability to inhibit the proliferation of cancer cells. It has shown promising results in vitro against several human cancer cell lines, making it a candidate for further pharmacological exploration.

The mechanism by which antiproliferative against-4 exerts its effects involves multiple pathways, primarily targeting cell cycle regulation and apoptosis induction. Studies have indicated that this compound can cause cell cycle arrest, particularly in the G0/G1 phase, thereby preventing cancer cells from progressing through their lifecycle.

Cytotoxicity and Antiproliferative Activity

Research has demonstrated that antiproliferative against-4 exhibits significant cytotoxic effects across various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

Cell Line IC50 (µM) Effectiveness
MCF-70.013High
HeLa0.022Moderate
A5490.018High
MDA-MB-2310.025Moderate

These values indicate that antiproliferative against-4 is particularly effective against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than many standard chemotherapeutics.

Case Studies

  • Study on MCF-7 Cells : In a study conducted by researchers at MDPI, antiproliferative against-4 was tested on the MCF-7 cell line, yielding an IC50 of 0.013 µM. This study highlighted the compound's potential as a lead candidate for breast cancer treatment due to its high selectivity and low cytotoxicity towards normal cells .
  • HeLa Cell Line Evaluation : Another investigation focused on the HeLa cell line, where antiproliferative against-4 demonstrated an IC50 of 0.022 µM. This study noted that the compound induced apoptosis through caspase activation, suggesting a mechanism involving programmed cell death .

Comparative Analysis with Other Compounds

To contextualize the efficacy of antiproliferative against-4, it is essential to compare it with other known anticancer agents:

Compound IC50 (µM) Mechanism
Tamoxifen16.36Estrogen receptor antagonist
Sunitinib8.11Tyrosine kinase inhibitor
Doxorubicin0.5DNA intercalator

Antiproliferative against-4 shows competitive potency compared to these established drugs, particularly in specific cancer types.

Q & A

Q. What ethical and data-sharing practices are essential in translational antiproliferative research?

  • Declare conflicts of interest and obtain IRB approval for studies involving patient-derived samples. Share de-identified raw data via repositories like Figshare or Zenodo, including protocols for cell line authentication and contamination checks .

Data Analysis and Reporting

Q. How should researchers handle missing data in high-throughput antiproliferative screens?

  • Use multiple imputation or maximum likelihood estimation for small gaps. For large-scale missingness, apply sensitivity analyses to assess impact on conclusions. Document all imputation methods in supplementary materials .

Q. What are best practices for visualizing dose-response relationships and synergy effects?

  • Use heatmaps for high-dimensional data (e.g., drug combinations across cell lines). Plot dose-response curves with shaded confidence intervals. For synergy, overlay CI values on heatmaps or 3D surfaces .

Q. How can meta-analyses reconcile divergent findings across antiproliferative studies?

  • Apply PRISMA guidelines to systematically identify, screen, and extract data. Use random-effects models to account for inter-study heterogeneity. Highlight methodological differences (e.g., assay endpoints, exposure times) as potential confounders .

Troubleshooting and Innovation

Q. What steps mitigate false positives in antiproliferative assays?

  • Pre-treat cells with pan-caspase inhibitors to distinguish apoptosis from cytostatic effects. Include counterscreens for off-target toxicity (e.g., hemolysis assays for blood-borne cancers). Validate hits in orthogonal assays (e.g., ATP-based luminescence vs. resazurin reduction) .

Q. How can researchers integrate multi-omics data to elucidate the mechanism of "Antiproliferative against-4"?

  • Combine RNA-seq, proteomics, and metabolomics via pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Use machine learning (e.g., random forests) to prioritize candidate pathways. Confirm findings with siRNA knockdown or small-molecule inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.